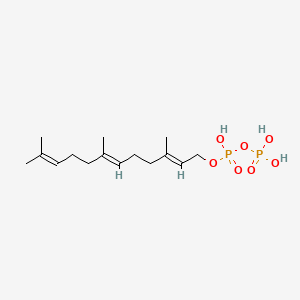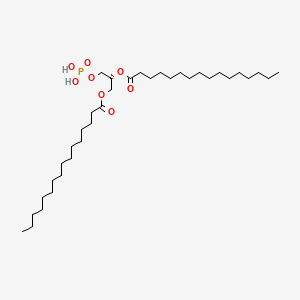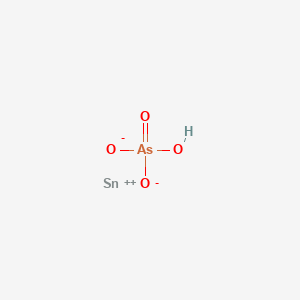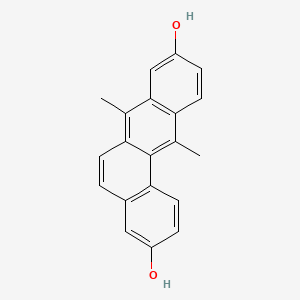
beta-Cyclodextrin-benzaldehyde
Overview
Description
Beta-Cyclodextrin-benzaldehyde: is a compound formed by the inclusion of benzaldehyde within the hydrophobic cavity of beta-cyclodextrin. Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds, creating a hydrophobic cavity that can encapsulate various guest molecules, including benzaldehyde. This inclusion complex enhances the solubility, stability, and bioavailability of benzaldehyde, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-Cyclodextrin-benzaldehyde inclusion complex typically involves the following steps:
Dissolution: Beta-cyclodextrin is dissolved in water to form a clear solution.
Addition of Benzaldehyde: Benzaldehyde is added to the beta-cyclodextrin solution under continuous stirring.
Formation of Inclusion Complex: The mixture is stirred for several hours at room temperature or slightly elevated temperatures to facilitate the formation of the inclusion complex.
Isolation: The resulting inclusion complex is isolated by filtration or centrifugation and dried under reduced pressure.
Industrial Production Methods: In industrial settings, the preparation of this compound inclusion complex can be scaled up using similar methods. The process may involve the use of large reactors for mixing and stirring, followed by filtration and drying equipment to isolate and purify the inclusion complex.
Chemical Reactions Analysis
Types of Reactions: Beta-Cyclodextrin-benzaldehyde can undergo various chemical reactions, including:
Oxidation: Benzaldehyde within the inclusion complex can be oxidized to benzoic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Benzaldehyde can be reduced to benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Benzaldehyde can participate in condensation reactions, such as the formation of benzoin through the benzoin condensation reaction catalyzed by thiamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Condensation: Thiamine hydrochloride as a catalyst in ethanol.
Major Products:
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Condensation: Benzoin.
Scientific Research Applications
Beta-Cyclodextrin-benzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study host-guest interactions and inclusion complex formation.
Biology: Investigated for its potential to enhance the solubility and stability of benzaldehyde in biological systems.
Medicine: Explored for its potential use in drug delivery systems to improve the bioavailability of benzaldehyde-based drugs.
Industry: Utilized in the development of controlled release systems for fragrances and flavors in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of beta-Cyclodextrin-benzaldehyde involves the encapsulation of benzaldehyde within the hydrophobic cavity of beta-cyclodextrin. This inclusion complex formation is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces. The encapsulation enhances the solubility, stability, and bioavailability of benzaldehyde, allowing it to exert its effects more effectively. The molecular targets and pathways involved depend on the specific application of the inclusion complex.
Comparison with Similar Compounds
Alpha-Cyclodextrin-benzaldehyde: Similar to beta-cyclodextrin, alpha-cyclodextrin can also form inclusion complexes with benzaldehyde, but it has a smaller cavity size, which may affect the stability and solubility of the complex.
Gamma-Cyclodextrin-benzaldehyde: Gamma-cyclodextrin has a larger cavity size compared to beta-cyclodextrin, which can accommodate larger guest molecules and may provide different solubility and stability profiles for benzaldehyde.
Uniqueness: Beta-Cyclodextrin-benzaldehyde is unique due to the optimal cavity size of beta-cyclodextrin, which provides a balance between stability and solubility for benzaldehyde. This makes it particularly suitable for applications where enhanced solubility and stability of benzaldehyde are desired.
Properties
IUPAC Name |
benzaldehyde;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.C7H6O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;8-6-7-4-2-1-3-5-7/h8-63H,1-7H2;1-6H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHFGDIKIXDWNX-ZQOBQRRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1241.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64691-57-2 | |
| Record name | Beta-cyclodextrin-benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064691572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


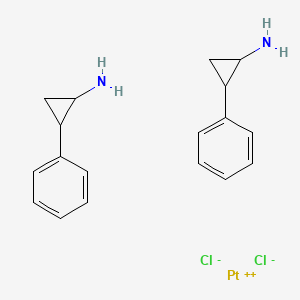
![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B1211773.png)
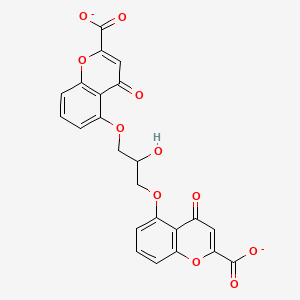
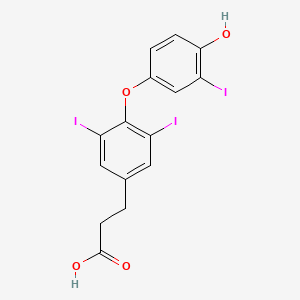
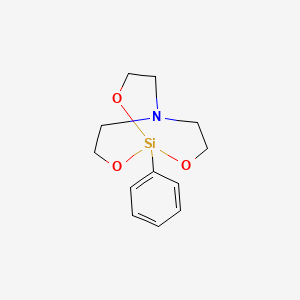
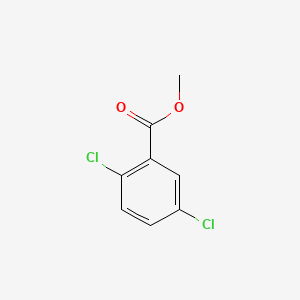

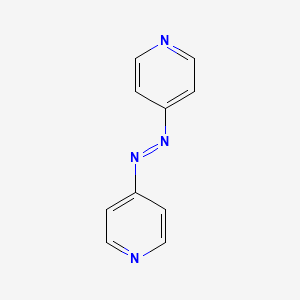
![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)

